molecular formula C15H16N2O4S B454281 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B454281
M. Wt: 320.4g/mol
InChI Key: KYUFSQOANSYQJK-UHFFFAOYSA-N
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Description

3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thienyl group and a hydrazino carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the carboxylic acid. The thienyl group is introduced through a Friedel-Crafts acylation reaction using 3-methylthiophene and an appropriate acylating agent. The final step involves the coupling of the thienyl carbonyl compound with hydrazine to form the hydrazino carbonyl moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated synthesis and purification systems would also be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino carbonyl moiety can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the thienyl group may interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-({2-[(2-Thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-({2-[(3-Methyl-2-furyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

The presence of the 3-methyl-2-thienyl group in 3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4g/mol

IUPAC Name

3-[[(3-methylthiophene-2-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c1-7-4-5-22-12(7)14(19)17-16-13(18)10-8-2-3-9(6-8)11(10)15(20)21/h2-5,8-11H,6H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

KYUFSQOANSYQJK-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3

Canonical SMILES

CC1=C(SC=C1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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